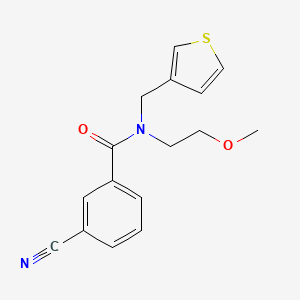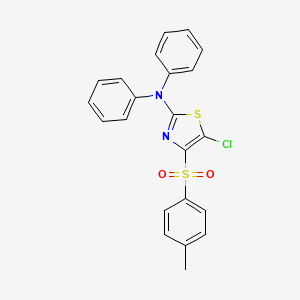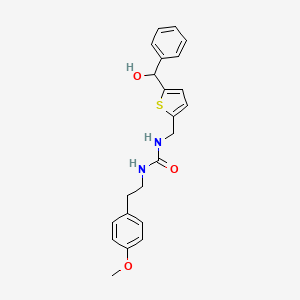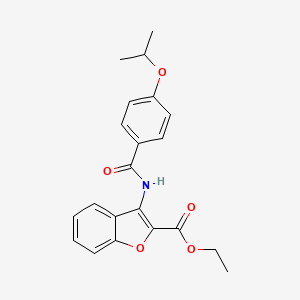
2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzamide and contains elements such as chlorine, sulfur, nitrogen, and oxygen. It also includes a benzyl group and a thiadiazole group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would include a benzamide core , a benzyl group , and a thiadiazole group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzyl group could potentially undergo reactions involving the benzene ring or the chlorine atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzyl group and the thiadiazole group could influence properties such as solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study focused on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, demonstrating a solvent-free approach. These compounds, featuring a thiadiazole scaffold and benzamide groups, were evaluated for their in vitro anticancer activity against several human cancer cell lines. Notably, compounds exhibited promising anticancer properties, with some showing GI50 values comparable to Adriamycin, a standard drug, highlighting the potential of thiadiazole and benzamide derivatives in cancer therapy (Tiwari et al., 2017).
Novel Synthesis Approaches
Research on the synthesis of novel cyclic systems, including [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, showed significant cytotoxicity against several cancer cell lines. This work illustrated a novel synthetic route and the potential biomedical applications of these compounds, particularly in developing new anticancer agents (Adhami et al., 2014).
Antimicrobial and Antifungal Agents
Another area of research explored the synthesis of new thiadiazole derivatives with potential antifungal and antimicrobial activities. This included the preparation of compounds such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, demonstrating the versatility of thiadiazole and benzamide compounds in developing new therapeutic agents (Narayana et al., 2004).
Chemical Transformations and Applications
Research on convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides underlines the chemical versatility and potential for creating complex molecules with varied applications, from material science to pharmaceuticals (Takikawa et al., 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O2S2/c19-11-5-6-14(21)12(7-11)16(27)23-17-24-25-18(29-17)28-9-15(26)22-8-10-3-1-2-4-13(10)20/h1-7H,8-9H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRUDHLSEDAHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)


![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)


![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)



![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)
